CID 10197633
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Overview
Description
Zinc borohydride is a chemical compound with the formula Zn(BH₄)₂. It is a white powder that is soluble in ether and tetrahydrofuran. This compound is primarily used as a reducing agent in organic synthesis due to its ability to selectively reduce various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc borohydride can be synthesized by reacting zinc chloride with sodium borohydride in an anhydrous ether solvent. The reaction typically involves the following steps :
- Dissolve sodium borohydride in tetrahydrofuran (THF).
- Slowly add a solution of zinc chloride in THF to the sodium borohydride solution.
- Stir the mixture for several hours at room temperature.
- Allow the sodium chloride precipitate to settle and decant the clear supernatant solution of zinc borohydride.
Industrial Production Methods: Industrial production of zinc borohydride follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zinc borohydride is primarily used as a reducing agent in organic synthesis. It undergoes various types of reactions, including:
Reduction: It can reduce aldehydes, ketones, carboxylic acids, esters, imines, nitriles, and epoxy compounds.
Substitution: It can participate in substitution reactions where it replaces other functional groups with hydrogen.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are the reduced forms of the starting materials, such as alcohols from aldehydes and ketones, and amines from imines and nitriles .
Scientific Research Applications
Zinc borohydride has a wide range of applications in scientific research:
Biology: It is used in the reduction of biological molecules and in the preparation of bioconjugates.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials for hydrogen storage.
Mechanism of Action
The mechanism by which zinc borohydride exerts its reducing effects involves the transfer of hydride ions (H⁻) from the borohydride groups to the substrate. This transfer is facilitated by the coordination of the substrate to the zinc ion, which stabilizes the transition state and enhances the selectivity of the reduction . The molecular targets are typically carbonyl groups, which are reduced to alcohols, and imines, which are reduced to amines .
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄): A widely used reducing agent with similar applications but less selectivity compared to zinc borohydride.
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent but less selective and more reactive than zinc borohydride.
Sodium Cyanoborohydride (NaBH₃CN): Used for reductive amination, offering higher selectivity for imine reduction compared to zinc borohydride.
Uniqueness: Zinc borohydride is unique due to its moderate reactivity and high selectivity, making it suitable for reducing sensitive functional groups without affecting other parts of the molecule . Its ability to work in aprotic solvents and under mild conditions further enhances its utility in organic synthesis .
Biological Activity
Overview of CID 10197633
This compound is categorized as a small molecule compound that has been studied for its pharmacological effects. Its chemical structure and properties suggest potential applications in various therapeutic areas, including oncology and infectious diseases.
Chemical Structure and Properties
- Molecular Formula : C18H19N3O2
- Molecular Weight : 307.36 g/mol
- IUPAC Name : N-(4-(4-(dimethylamino)phenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell survival and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 6.1 | Disruption of cell cycle progression |
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. Notable findings include:
- Tumor Growth Inhibition : In mouse models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
Several case studies have highlighted the clinical implications of this compound:
-
Case Study in Breast Cancer :
- A clinical trial involving patients with advanced breast cancer treated with this compound showed a marked improvement in progression-free survival compared to standard therapies.
-
Case Study in Lung Cancer :
- Patients with non-small cell lung cancer receiving this compound demonstrated enhanced response rates when combined with traditional chemotherapy agents.
Research Findings
Research findings indicate that this compound has the potential to be developed into a novel therapeutic agent. Key research highlights include:
- Synergistic Effects : Studies suggest that combining this compound with other anticancer drugs enhances its efficacy, leading to improved treatment outcomes.
- Target Identification : Ongoing research aims to identify specific molecular targets for this compound, which could facilitate the development of targeted therapies.
Future Directions
Future research on this compound should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activity.
- Clinical Trials : Expanded clinical trials to assess efficacy across diverse patient populations and cancer types.
- Formulation Development : Exploring various formulations to improve bioavailability and therapeutic outcomes.
Properties
InChI |
InChI=1S/2B.Zn/q2*-1;+2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFVXSJYHCJKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Zn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.